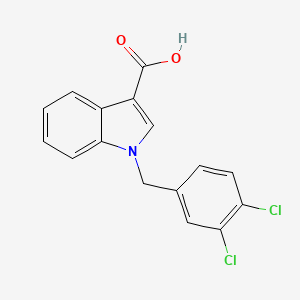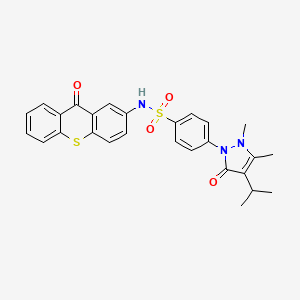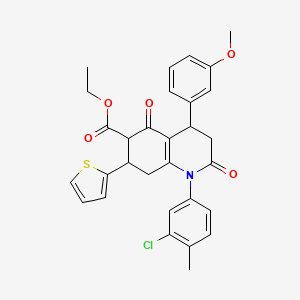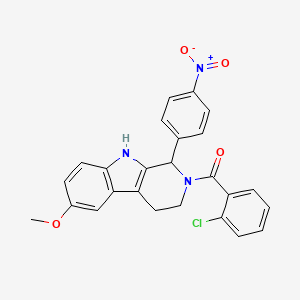
1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid
説明
1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C16H11Cl2NO2 and its molecular weight is 320.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.0166840 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization
1-(3,4-dichlorobenzyl)-1H-indole-3-carboxylic acid and its derivatives have garnered interest due to their therapeutic applications. A study by Raju et al. (2015) details the synthesis of similar indole-2-carboxylic acid derivatives. These compounds were synthesized and characterized using techniques like FT-IR, NMR, and mass spectroscopy. They demonstrated significant antibacterial and moderate antifungal activities, suggesting potential medicinal applications (Raju et al., 2015).
Pharmaceutical Applications
Baron et al. (2005) explored derivatives of indole-2-carboxylic acid, specifically investigating compounds as potent selective glycine-site NMDA receptor antagonists. This research highlights the relevance of such compounds in neuropharmacology and their potential application in treating neurological disorders (Baron et al., 2005).
Crystal Structure Analysis
The crystal structure of a closely related compound, 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, was studied by Hu Yong-zhou (2008). Understanding the crystal structure of such compounds can provide insights into their stability and bioactivity, which is crucial for pharmaceutical applications (Hu Yong-zhou, 2008).
Molecular Docking Studies
Ganga Reddy et al. (2022) conducted molecular docking studies on 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share a structural similarity with the compound . These studies predict binding interactions with target proteins, indicating potential for drug development (Ganga Reddy et al., 2022).
Fluorescent and Solid-State Applications
Miyasaka et al. (2009) researched the fluorescent properties of diarylindoles derived from carboxyindoles, indicating the potential application of these compounds in materials science for creating high-efficiency blue emitters and other fluorescent materials (Miyasaka et al., 2009).
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO2/c17-13-6-5-10(7-14(13)18)8-19-9-12(16(20)21)11-3-1-2-4-15(11)19/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYGMTMWCWIMPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC(=C(C=C3)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(1-adamantyl)ethyl]tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4322502.png)

![3-amino-2-({[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}thio)quinazolin-4(3H)-one](/img/structure/B4322516.png)
![N-[8-(morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B4322524.png)

![4-[5-(3-ethoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4322555.png)

![2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-1H-benzimidazol-1-yl)-N-(tert-butyl)acetamide](/img/structure/B4322572.png)
![4-[5-(4-ethoxy-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B4322578.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4322587.png)
![5-(1-adamantyl)-N-[2-(3,4-diethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4322594.png)
![2-[(5-{[2-(2,4-dichlorobenzyl)-2H-tetrazol-5-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4322603.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4322608.png)

